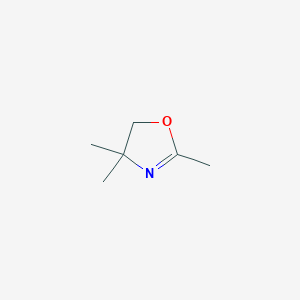

2,4,4-三甲基-2-噁唑烷

描述

2,4,4-Trimethyl-2-oxazoline is a nucleophilic monomer that has been studied for its ability to copolymerize with electrophilic monomers such as N-phenylmaleimide and p-methoxyphenylmaleimide without the need for an added initiator . This monomer is also involved in the synthesis of polymers containing pseudohalide groups and has been used in the functionalizing living cationic polymerization of 2-methyl-2-oxazoline . Additionally, it has been utilized in the synthesis of chiral molecules, such as in the stereodivergent synthesis of chiral 4,5-disubstituted bis(oxazolines) .

Synthesis Analysis

The synthesis of polymers containing 2,4,4-trimethyl-2-oxazoline often involves cationic polymerization. For instance, the cationic homopolymerization of this monomer using BF3Et2O as an initiator has been explored, with the reaction occurring through ring opening of oxazoline via oxazolinium intermediates . Moreover, the synthesis of chiral bis(oxazolines) from dimethylmalonyl bis-diamides of suitable 1,2-disubstituted chiral aminoethanol has been reported, with the ring closure being achieved with either retention or inversion of the configuration at the chiral center .

Molecular Structure Analysis

The molecular structure of compounds related to 2,4,4-trimethyl-2-oxazoline has been determined through various methods. For example, the crystal structure of a related compound, 4-(2,4,6-trimethyl)benzylidene-2-phenyloxazolin-5-one, has been elucidated, revealing a Z configuration about the exocyclic double bond and a significant twist of the benzylidene ring out of the oxazoline ring plane .

Chemical Reactions Analysis

2,4,4-Trimethyl-2-oxazoline undergoes various chemical reactions. It has been used in the conjugated addition of bis(oxazolinyl)zinc to substituted 2-nitrovinyl benzenes, providing an alternative synthesis of (±)-Rolipram . Additionally, acylation of 2,4,4-trimethyl-2-oxazoline with acid chlorides has been performed to yield C,N-diacylated products, which upon hydrolysis give enols of 2-acylmethyl-oxazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2,4,4-trimethyl-2-oxazoline have been characterized using techniques such as FT-IR, 1H-NMR, and size exclusion chromatography. These analyses support the occurrence of ring-opening polymerization and provide insights into the functional groups present in the resulting polymers . The copolymerization of 2,4,4-trimethyl-2-oxazoline with other monomers has been characterized by elemental analyses and spectroscopy, with the determination of apparent monomer reactivity ratios .

科学研究应用

共聚和聚合:

- 2,4,4-三甲基-2-噁唑烷已被用于与N-苯基马来酰亚胺和对甲氧基苯基马来酰亚胺的共聚反应中,展示了其在创造新的聚合材料方面的潜力 (Rivas & Pizarro, 1989)。

- 使用BF3Et2O作为引发剂探索了其在阳离子均聚反应中的应用,突显了其在聚合物化学中的多功能性 (Rivas & Zapata, 1990)。

噁唑烷配体的化学:

- 2,4,4-三甲基-2-噁唑烷在配位化学中扮演着重要角色,特别是在过渡金属催化的不对称合成中 (Gómez, Muller, & Rocamora, 1999)。

β-酮酸酯的合成:

- 这种化学物质已被用于合成β-酮酸酯,展示了其在有机合成中的实用性 (Tohda et al., 1984)。

稳定性和热性能:

- 对2,4,4-三甲基-2-噁唑烷阴离子锌衍生物的研究显示出卓越的热稳定性,对化学和材料科学中的应用至关重要 (Oliveira et al., 2007)。

电化学研究:

- 已对2,4,4-三甲基-2-噁唑烷的电还原进行了研究,这对于理解其电化学行为至关重要 (Ryan & Kariv-Miller, 1988)。

生物材料和生物医学应用:

- 已探讨了2,4,4-三甲基-2-噁唑烷在创造与聚乙二醇相媲美的亲水聚合物以用作生物材料的潜力,表明其在生物医学应用中的重要性 (Lorson et al., 2018)。

刺激响应聚合物:

- 已审查了其在设计用于生物医学应用的刺激响应聚合物中的应用,如药物输送和组织修复,突显了其功能多样性 (Jana & Uchman, 2020)。

对腐蚀和阻垢的影响:

- 研究表明,包括2,4,4-三甲基-2-噁唑烷在内的噁唑烷衍生物可以有效地抑制金属表面的腐蚀和阻垢,这在工业应用中至关重要 (Labriti et al., 2012)。

作用机制

Target of Action

2,4,4-Trimethyl-2-oxazoline is primarily involved in the synthesis of polymers

Mode of Action

The compound undergoes cationic homopolymerization . This process involves the use of an initiator (such as BF3 Et2O) at varying concentrations, temperatures, and solvents of polymerization . The polymerization reaction occurs by ring opening of oxazoline through oxazolinium intermediates .

Biochemical Pathways

It plays a crucial role in the formation of 2,2-dimethyloxazolines of c2-elongated fatty acids .

Pharmacokinetics

It’s important to note that its physical properties, such as a boiling point of 112-113 °c and a density of 0887 g/mL at 25 °C , may influence its behavior in a hypothetical biological context.

Result of Action

The primary result of the action of 2,4,4-Trimethyl-2-oxazoline is the formation of polymers through a cationic homopolymerization process . These polymers can have various applications in different fields, including materials science and engineering.

Action Environment

The efficacy and stability of 2,4,4-Trimethyl-2-oxazoline’s polymerization reaction can be influenced by several environmental factors. These include the concentration of the initiator, the temperature, and the solvent used in the polymerization process .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that this compound can participate in various chemical reactions, including cationic polymerization . The polymerization reaction occurs by ring opening of oxazoline through oxazolinium intermediates .

Molecular Mechanism

It is known that the compound undergoes cationic polymerization, with the reaction occurring by ring opening of oxazoline through oxazolinium intermediates

属性

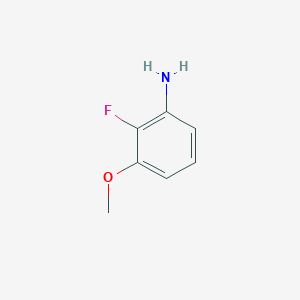

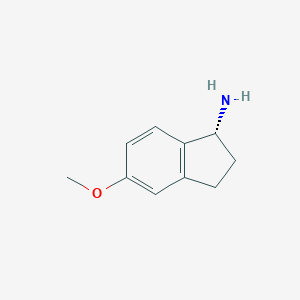

IUPAC Name |

2,4,4-trimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRZMHNRCSIQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170268 | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1772-43-6 | |

| Record name | 2,4,4-Trimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1772-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2,4,4-trimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

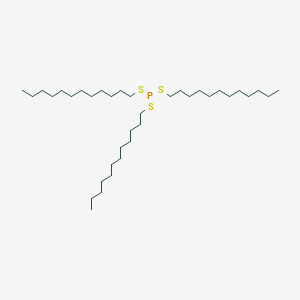

A: 2,4,4-Trimethyl-2-oxazoline has the molecular formula C6H11NO and a molecular weight of 113.18 g/mol []. Its spectroscopic data, including FT-IR, FT-Raman, and NMR, are available in various research papers [, ].

A: 2,4,4-Trimethyl-2-oxazoline acts as a masked ethyl acetate equivalent in organic synthesis []. Treatment of its anion (generated using n-BuLi) with various electrophiles allows the synthesis of homologated acetic acids and esters, β-hydroxy esters, β-keto esters, α,β-unsaturated esters, and γ-butyrolactones [, ].

A: Researchers have utilized 2,4,4-Trimethyl-2-oxazoline to synthesize multiply labeled sodium propionate. Both sodium [3-13C]- and [3-13CD3]propionate were successfully produced using this approach. This methodology offers a convenient route for preparing isotopically labeled compounds for various applications [].

ANone: Yes, several research papers highlight the use of 2,4,4-Trimethyl-2-oxazoline in specific reactions:

- Cyanocuprate Chemistry: 2,4,4-Trimethyl-2-oxazoline cyanocuprate (generated by reacting the compound with a copper(I) cyanide source) undergoes 1,4-addition reactions with enones and nitroalkenes. This method provides a synthetic route to natural products like (±)-methyl jasmonate and (±)-baclofen [].

- SRN1 Reactions: Carbanions generated from 2,4,4-Trimethyl-2-oxazoline through reaction with potassium amide (KNH2) in liquid ammonia participate in photoassisted reactions. These reactions exhibit characteristics of the SRN1 mechanism and proceed with substrates like 2-bromopyridine, 2-chloroquinoline, and haloarenes [].

ANone: 2,4,4-Trimethyl-2-oxazoline serves as a monomer in polymerization reactions:

- Cationic Polymerization: It undergoes cationic polymerization to yield poly(N-acetyl)-2,2-dimethyliminoethylene. The resulting polymer exhibits hindered rotation about the N-acylimino group, as evidenced by 13C NMR studies [].

- Copolymerization: It can be copolymerized with N-phenylmaleimide and p-methoxyphenylmaleimide via zwitterionic intermediates, leading to the formation of copolymers with distinct properties [].

- Hydrosoluble Polymer Synthesis: Researchers have successfully polymerized 2,4,4-Trimethyl-2-oxazoline using Maghnite-H, an acid-exchanged montmorillonite clay, as a catalyst. This method offers a route to prepare hydrosoluble polymers with potentially valuable applications [].

A: Yes, 2,4,4-Trimethyl-2-oxazoline can act as a ligand in coordination chemistry. It forms complexes with zinc halides (ZnX2, where X = Cl, Br, I), resulting in compounds with the general formula [ZnX2(2,4,4-Trimethyl-2-oxazoline)2]. The structures of several of these complexes have been determined using single-crystal X-ray diffraction [].

ANone: Yes, ultrasound has proven beneficial in promoting specific reactions involving 2,4,4-Trimethyl-2-oxazoline:

- Enol Synthesis: Researchers have prepared enols of 2-acylmethyl-4,4-dimethyl-2-oxazolines by reacting 2,4,4-Trimethyl-2-oxazoline with arenecarboxylic esters in the presence of an ultrasonically dispersed potassium-t-BuCl-i-Pr2NH system [].

- Aminoethenyl Derivative Synthesis: Ultrasound also facilitates the synthesis of 2-(2-aryl-2-aminoethenyl)-4,4-dimethyl-2-oxazolines. This reaction involves the nucleophilic addition of 2,4,4-Trimethyl-2-oxazoline to aryl nitriles, again employing an ultrasonically dispersed potassium-t-BuCl-i-Pr2NH system [].

A: While specific stability data might require consulting the chemical's safety data sheet, research suggests that 2,4,4-Trimethyl-2-oxazoline is commercially available and doesn't demand extraordinary handling or storage precautions beyond standard laboratory practices [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amido}(mesitylene)ruthenium(II)](/img/structure/B155090.png)

![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)